molecular formula C14H17NO3 B096048 Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 17536-38-8

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B096048
CAS No.: 17536-38-8
M. Wt: 247.29 g/mol
InChI Key: MDEARKLIJNPQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and an ethyl acetate group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis. This method starts with the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate. The reaction proceeds under acidic conditions, often using glacial acetic acid and concentrated hydrochloric acid, to form the indole ring system .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the ethyl acetate moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl acetate group enhances its solubility and reactivity compared to other indole derivatives.

Properties

IUPAC Name

ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-18-14(16)8-11-9(2)15-13-6-5-10(17-3)7-12(11)13/h5-7,15H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEARKLIJNPQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444086
Record name Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17536-38-8
Record name Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.